

# Thermodynamic Properties of 2-Methyl-2-butanethiol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methyl-2-butanethiol

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This technical guide provides a comprehensive overview of the experimentally determined and computationally derived thermodynamic properties of **2-methyl-2-butanethiol** (also known as tert-amyl mercaptan). The data presented herein is critical for professionals in research and development, particularly in fields such as pharmacology, materials science, and chemical engineering, where a thorough understanding of the energetic properties of organosulfur compounds is essential.

## Core Thermodynamic Data

The thermodynamic properties of **2-methyl-2-butanethiol** have been meticulously investigated, with much of the foundational experimental work conducted by Scott, Douslin, et al. and documented in the Journal of Physical Chemistry in 1962. The following tables summarize the key quantitative data available for this compound, primarily sourced from the NIST Chemistry WebBook which compiles critically evaluated data from various sources, including the aforementioned study.<sup>[1][2][3]</sup>

## Table 1: Enthalpic and Entropic Properties of 2-Methyl-2-butanethiol

Property	Value	Units	Method	Reference
Standard Enthalpy of Formation (Gas, $\Delta_f H^\circ_{\text{gas}}$ )	$-126.9 \pm 0.92$	kJ/mol	Combustion Calorimetry	Scott, Douslin, et al., 1962[3]
Enthalpy of Vaporization ( $\Delta_{\text{vap}} H^\circ$ )	35.73	kJ/mol	Scott, Douslin, et al., 1962	
Enthalpy of Transition (Crystal II to I, $\Delta_{\text{trs}} H$ )	7.9793	kJ/mol	Adiabatic Calorimetry	Scott, Douslin, et al., 1962
Enthalpy of Fusion ( $\Delta_{\text{fus}} H$ )	0.6084	kJ/mol	Adiabatic Calorimetry	Scott, Douslin, et al., 1962
Entropy of Transition (Crystal II to I, $\Delta_{\text{trs}} S$ )	50.15	J/mol·K	Adiabatic Calorimetry	Scott, Douslin, et al., 1962
Entropy of Fusion ( $\Delta_{\text{fus}} S$ )	3.59	J/mol·K	Adiabatic Calorimetry	Scott, Douslin, et al., 1962

**Table 2: Phase Transition Temperatures and Other Physical Properties**

Property	Value	Units	Method	Reference
Triple Point Temperature (T <sub>triple</sub> )	169.25	K	Adiabatic Calorimetry	Scott, Douslin, et al., 1962[1]
Normal Boiling Point (T <sub>boil</sub> )	371.95	K	Scott, Douslin, et al., 1962[1]	
Critical Temperature (T <sub>c</sub> )	570.1	K		
Molecular Formula	C <sub>5</sub> H <sub>12</sub> S	-	-	-
Molecular Weight	104.214	g/mol	-	-

## Experimental Protocols

The determination of the thermodynamic properties of **2-methyl-2-butanethiol** involves several key experimental techniques. While the full, detailed protocols from the original publications are extensive, this section outlines the principles of the methodologies employed.

### Low-Temperature Adiabatic Calorimetry

The heat capacity (C<sub>p</sub>) and the enthalpies and entropies of phase transitions (fusion and solid-solid transitions) of **2-methyl-2-butanethiol** were determined using low-temperature adiabatic calorimetry.

Methodology:

- A highly purified sample of **2-methyl-2-butanethiol** is placed in a calorimeter vessel.
- The calorimeter is cooled to a very low temperature, typically near absolute zero.
- Electrical energy is supplied to the sample in small, precisely measured increments to raise its temperature.
- The temperature change resulting from each energy input is carefully measured.

- By keeping the surroundings of the calorimeter at the same temperature as the sample (adiabatic conditions), heat exchange with the environment is minimized.
- The heat capacity at a given temperature is calculated from the amount of electrical energy supplied and the corresponding temperature rise.
- By continuously measuring the heat capacity as a function of temperature, the standard molar entropy ( $S^\circ$ ) can be calculated by integrating  $C_p/T$  from 0 K to the desired temperature.
- Enthalpies of phase transitions are determined by measuring the total energy required to complete the transition at a constant temperature.

## Rotating-Bomb Combustion Calorimetry

The standard enthalpy of formation ( $\Delta_f H^\circ$ ) is a fundamental thermodynamic property that was determined for **2-methyl-2-butanethiol** using rotating-bomb calorimetry, a technique specifically adapted for sulfur-containing organic compounds.

Methodology:

- A precisely weighed sample of **2-methyl-2-butanethiol** is sealed in a platinum crucible within a high-pressure vessel, the "bomb."
- The bomb is filled with a known excess of pure oxygen.
- The bomb is placed in a calorimeter, which is a container with a known quantity of water.
- The sample is ignited, and the complete combustion reaction occurs.
- The rotation of the bomb ensures that the combustion products, including sulfuric acid, form a uniform solution, which is crucial for accurate measurements with sulfur compounds.
- The temperature change of the calorimeter system is measured with high precision.
- The heat of combustion is calculated from the temperature change and the previously determined heat capacity of the calorimeter.

- Using Hess's Law and the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ , and  $\text{H}_2\text{SO}_4$ ), the standard enthalpy of formation of **2-methyl-2-butanethiol** is calculated.

## Vapor Pressure Measurements

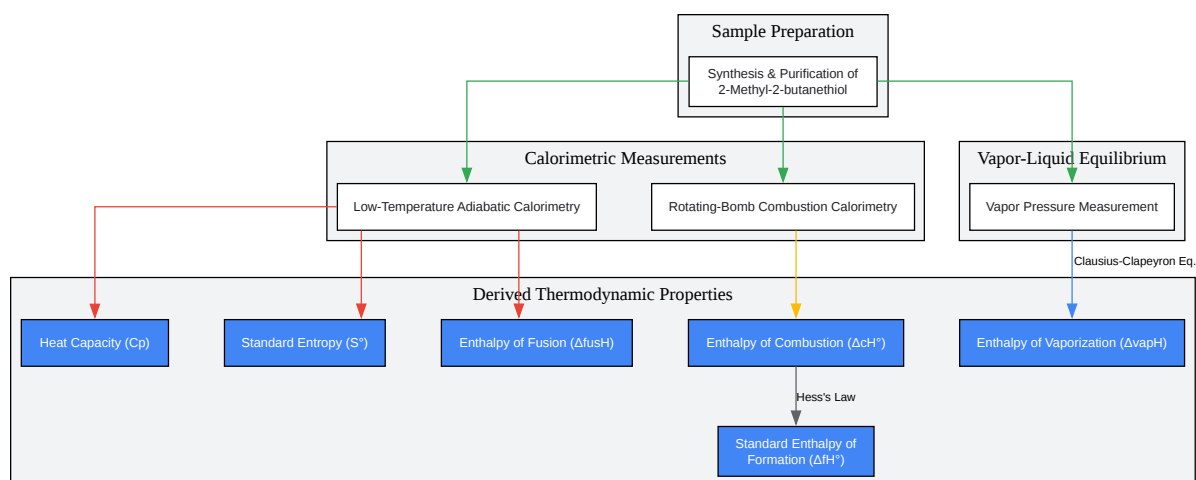
The enthalpy of vaporization ( $\Delta_{\text{vap}}H$ ) can be determined from vapor pressure measurements at different temperatures.

Methodology:

- The vapor pressure of liquid **2-methyl-2-butanethiol** is measured at a series of accurately controlled temperatures.
- The data is then used in the Clausius-Clapeyron equation, which relates the change in vapor pressure with temperature to the enthalpy of vaporization.
- A plot of the natural logarithm of vapor pressure ( $\ln P$ ) versus the reciprocal of the absolute temperature ( $1/T$ ) yields a straight line.
- The slope of this line is equal to  $-\Delta_{\text{vap}}H/R$ , where  $R$  is the ideal gas constant. From this, the enthalpy of vaporization can be calculated.

## Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key thermodynamic properties of **2-methyl-2-butanethiol**, based on the methodologies described.



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Caption: Experimental workflow for determining thermodynamic properties.

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